molecular formula C11H10OS B14486594 1-[(S)-methylsulfinyl]naphthalene CAS No. 63699-45-6

1-[(S)-methylsulfinyl]naphthalene

Cat. No.: B14486594
CAS No.: 63699-45-6
M. Wt: 190.26 g/mol
InChI Key: NGENVFQTINDJEL-ZDUSSCGKSA-N
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Description

1-[(S)-Methylsulfinyl]naphthalene is a chiral naphthalene derivative featuring a methylsulfinyl (-S(O)CH₃) group at the 1-position of the naphthalene ring. The (S)-configuration of the sulfinyl group imparts stereochemical specificity, which can influence its reactivity, biological activity, and interactions in asymmetric synthesis. This compound is structurally distinct due to the electron-withdrawing sulfinyl moiety, which enhances polarity compared to unsubstituted naphthalenes or alkylated derivatives.

Properties

CAS No.

63699-45-6

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

1-[(S)-methylsulfinyl]naphthalene

InChI

InChI=1S/C11H10OS/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/t13-/m0/s1

InChI Key

NGENVFQTINDJEL-ZDUSSCGKSA-N

Isomeric SMILES

C[S@](=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CS(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfinyl- and Sulfonyl-Substituted Naphthalenes

Naphthalene, 1-[[(Phenylmethyl)sulfonyl]methyl]- (CAS 67168-90-5)
  • Structure : Features a benzylsulfonylmethyl group (-CH₂SO₂C₆H₅) at the 1-position.
  • Key Differences : The sulfonyl group (S=O₂) is more oxidized than the sulfinyl (S=O) in the target compound, leading to higher polarity and reduced nucleophilicity.
  • Spectral Data : NMR signals for aromatic protons in similar sulfonyl-substituted naphthalenes appear at δ 7.45–8.15 ppm, comparable to the target compound’s expected range .
Dibenzyl Sulfoxide (CAS 621-08-9)
  • Structure : Contains a sulfinyl group (-S(O)-) bridging two benzyl groups.
  • Dibenzyl sulfoxide exhibits a melting point of 82–83°C, suggesting that 1-[(S)-methylsulfinyl]naphthalene may have similar thermal stability .

Methyl-Substituted Naphthalenes

1-Methylnaphthalene (CAS 90-12-0) and 2-Methylnaphthalene
  • Structure : Methyl groups at the 1- or 2-position of naphthalene.
  • Key Differences : The methyl group is electron-donating, whereas the sulfinyl group is electron-withdrawing. This difference significantly alters solubility (e.g., 1-methylnaphthalene is hydrophobic, while the sulfinyl derivative is more polar).
  • Toxicity : 1-Methylnaphthalene exhibits respiratory and hepatic effects in mammals, while sulfinyl derivatives may have modified toxicity profiles due to metabolic pathways involving sulfoxide reduction .

Benzimidazole Derivatives with Sulfinyl Groups

1-(4-Chlorobenzenesulfonyl)-2-[(3,4-dimethoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole
  • Structure : A benzimidazole core with a sulfinylpyridylmethyl substituent.
  • Comparison : The sulfinyl group in this compound contributes to asymmetric induction in pharmaceutical applications. NMR data (δ 4.9–5.0 ppm for sulfinyl protons) provide a benchmark for characterizing sulfinyl environments in aromatic systems .

Sulfonyl Chlorides vs. Sulfinyl Derivatives

1-Naphthalenesulfonyl Chloride (CAS 85-46-1)
  • Structure : A sulfonyl chloride (-SO₂Cl) at the 1-position.
  • Reactivity : The sulfonyl chloride is highly reactive in nucleophilic substitutions (e.g., forming sulfonamides), whereas the sulfinyl group in 1-[(S)-methylsulfinyl]naphthalene is less reactive but participates in redox reactions .

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